SERT Binding Affinity (rSERT): Desfluoroparoxetine Retains Near-Identical Affinity to Paroxetine, with a 1.8-Fold Ki Difference
In a direct head-to-head comparison using radioligand binding assays on rat SERT (rSERT), desfluoroparoxetine (compound 15) exhibited a Ki of 0.557 nM versus 0.311 nM for paroxetine, representing only a 1.8-fold reduction in binding affinity upon removal of the 4-fluoro substituent [1]. This demonstrates that the 4-F group is not required for high-affinity SERT binding, a finding that distinguishes this analog from other halogen-substituted paroxetine derivatives such as 4-bromoparoxetine, which shows a 16-fold decrease in affinity (Ki = 4.90 nM) at the same target [1].
| Evidence Dimension | Binding affinity (Ki) at rat serotonin transporter (rSERT) |
|---|---|
| Target Compound Data | Ki = 0.557 nM |
| Comparator Or Baseline | Paroxetine: Ki = 0.311 nM; 4-Bromoparoxetine (13): Ki = 4.90 nM |
| Quantified Difference | Desfluoroparoxetine vs paroxetine: 1.8-fold lower affinity; desfluoroparoxetine vs 4-bromoparoxetine: 8.8-fold higher affinity |
| Conditions | Radioligand binding assay on rSERT membranes; [³H]paroxetine or [³H]citalopram as radioligand (Abramyan et al., 2019) |
Why This Matters
This establishes desfluoroparoxetine as the closest affinity-matched non-fluorinated control compound for SERT binding studies, enabling researchers to probe fluorine-specific contributions without confounding by large affinity losses seen with other 4-position substitutions.
- [1] Abramyan AM, Slack RD, Baskaran S, et al. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chem Neurosci. 2019;10(9):3946-3952. doi:10.1021/acschemneuro.9b00375 View Source
